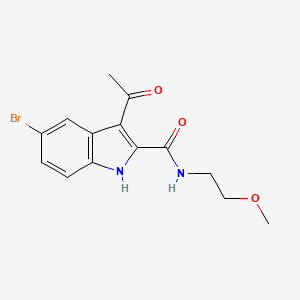

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-8(18)12-10-7-9(15)3-4-11(10)17-13(12)14(19)16-5-6-20-2/h3-4,7,17H,5-6H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAIFUWWNNLCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Building Blocks

- 5-Bromo-1H-indole-2-carboxylic acid or its derivatives serve as the primary starting material for the synthesis of the target compound. This compound can be prepared or purchased commercially and is often used as the substrate for subsequent functionalization steps.

- The 2-methoxyethylamine moiety is introduced via amide bond formation.

- The acetyl group at the 3-position of the indole ring is introduced via Friedel–Crafts acylation or related acylation methods.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS in acetonitrile or similar solvent | 90-96 | Selective bromination at 5-position; mild conditions to avoid overbromination |

| Amide Coupling | 2-Methoxyethylamine, DCC or EDC, base | 85-92 | Peptide coupling conditions; EDC preferred for higher yields and cleaner reactions |

| Friedel–Crafts Acylation | Acetyl chloride or acetic anhydride, AlCl3 | 75-85 | Conducted at 0–25 °C under anhydrous conditions; regioselective acetylation at C-3 |

| Purification | Silica gel chromatography or preparative HPLC | - | Essential for removing side products and obtaining analytically pure final compound |

Research Findings and Optimization Insights

- According to a recent study on indole-based inhibitors, the use of EDC as a coupling agent provides superior yields and fewer side reactions in the amide bond formation step compared to DCC, especially when coupling bulky or sensitive amines like 2-methoxyethylamine.

- The acetylation step requires careful control of temperature and stoichiometry of acetylating agents to avoid poly-substitution or degradation of the indole nucleus.

- The brominated indole intermediate can be synthesized or procured commercially, but in-house bromination using NBS in acetonitrile with controlled stirring and temperature yields high purity 5-bromoindole derivatives.

- Alkylation of the indole nitrogen (if required for analogues) can be performed using sodium hydride and alkyl halides in tetrahydrofuran at low temperatures to prevent side reactions.

Example Synthetic Route Summary

- Starting Material: 5-bromo-1H-indole-2-carboxylic acid

- Amide Formation: React with 2-methoxyethylamine using EDC and base in dichloromethane or DMF at room temperature for 12–24 hours.

- Acetylation: Treat the amide intermediate with acetyl chloride and AlCl3 in anhydrous dichloromethane at 0–5 °C for 1–2 hours.

- Work-up: Quench with ice-water, extract organic layer, dry over sodium sulfate, and concentrate.

- Purification: Column chromatography using ethyl acetate/hexane gradient.

- Characterization: Confirm structure by NMR (1H, 13C), IR, and HRMS.

Summary Table of Preparation Methods

| Preparation Step | Reagents / Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Bromination | NBS, acetonitrile, room temp | Introduce 5-bromo substituent | Avoid overbromination; mild conditions |

| Amide Coupling | 2-Methoxyethylamine, EDC, base, RT | Form amide bond at C-2 | Use excess amine or coupling agent for yield |

| Friedel–Crafts Acylation | Acetyl chloride, AlCl3, anhydrous solvent, 0–5 °C | Introduce acetyl group at C-3 | Control temperature to avoid polyacylation |

| Purification & Characterization | Silica gel chromatography, NMR, IR, MS | Isolate pure product | Confirm structure and purity |

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.

Oxidation Products: Oxidized derivatives of the acetyl group.

Reduction Products: Reduced derivatives of the acetyl group.

Hydrolysis Products: Corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Binding Affinity:

Research involving 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide often focuses on its binding affinity to various biological targets. Preliminary studies indicate that the compound may interact with proteins or enzymes relevant to disease mechanisms, although specific targets remain to be elucidated.

Comparative Analysis:

The compound's structural features allow for comparisons with other indole derivatives. Notable analogs include:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Acetylindole | C₉H₉NO | Known for anticancer properties; lacks bromine. |

| 5-Bromoindole | C₉H₈BrN | Similar bromine substitution; used in syntheses. |

| N-(2-Methoxyethyl)indole | C₁₁H₁₅N | Lacks acetyl and bromine; serves as modification basis. |

The uniqueness of this compound lies in its combination of the acetyl group with both bromo and methoxyethyl substituents on the indole framework. This structural diversity may provide enhanced reactivity and potential biological activity not observed in simpler analogs.

Synthesis and Development

Synthesis Pathways:

The synthesis of this compound typically involves several steps that incorporate the desired functional groups onto the indole core. While specific synthetic routes are not fully detailed in current literature, standard methodologies for indole functionalization can be adapted to produce this compound effectively.

Research Directions:

Future research should focus on:

- Elucidating the precise mechanism of action.

- Conducting binding affinity studies with potential therapeutic targets.

- Exploring the compound's efficacy in preclinical models to assess its therapeutic potential.

Wirkmechanismus

The mechanism of action of 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine, acetyl, and carboxamide groups may influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

- Position 5 Substitution : The bromine in the target compound and compound 9c may enhance lipophilicity compared to methoxy or methyl groups (e.g., 5-Methoxytryptamine ). Bromine’s electron-withdrawing nature could also stabilize the indole ring.

- Position 3 Substitution : The acetyl group in the target compound is less sterically bulky than the triazole-linked ethyl group in 9c but more electron-withdrawing than the nitrovinyl group in 2b .

Physicochemical Properties

- Solubility: The carboxamide group in the target compound likely enhances polarity and solubility in polar solvents (e.g., DMSO or ethanol) compared to triazole-containing 9c , which has a hydrophobic dimethoxyphenyl group.

- Molecular Weight : The target compound (~355.19 g/mol) is smaller than 9c (~426.30 g/mol) but larger than 2b (~281.07 g/mol) , affecting diffusion rates and bioavailability.

- Stability : The nitrovinyl group in 2b may confer photolability or reactivity under basic conditions, whereas the acetyl group in the target compound is more chemically inert.

Biologische Aktivität

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic indole derivative with potential therapeutic applications. Its complex structure includes an acetyl group, a bromine atom, and a methoxyethyl substituent, which may contribute to its biological activity. The compound's molecular formula is C₁₄H₁₅BrN₂O₃, with a molecular weight of approximately 339.18 g/mol .

Overview of Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Properties : These compounds have been shown to inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Indole derivatives are being investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity, which is crucial for its therapeutic effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have demonstrated the ability to:

- Induce apoptosis in cancer cells by activating specific signaling pathways.

- Inhibit bacterial growth by disrupting essential metabolic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Indole A | S. aureus | Moderate Inhibition |

| Indole B | C. albicans | High Inhibition |

| Indole C | E. coli | Low Inhibition |

Anticancer Activity

Indole derivatives have been studied for their anticancer properties, particularly in targeting various cancer cell lines. For example, compounds have been shown to inhibit the proliferation of breast cancer cells and induce cell cycle arrest .

| Compound | Cancer Type | Effect |

|---|---|---|

| Compound X | Breast Cancer | Apoptosis Induction |

| Compound Y | Colon Cancer | Growth Inhibition |

Case Studies

- Study on Anticancer Effects : A study investigated the effects of an indole derivative similar to this compound on human breast cancer cell lines. The results indicated significant induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of various indole derivatives against resistant bacterial strains. The findings revealed that certain modifications in the indole structure enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. How to design analogs for probing biological target interactions?

- Strategy : Introduce photoactivatable moieties (e.g., trifluoromethyl diazirines) for covalent binding studies . Replace the methoxyethyl group with bioisosteres (e.g., pyridine rings) to modulate solubility and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.